Acarbose Tridecaacetate

Beschreibung

Eigenschaften

IUPAC Name |

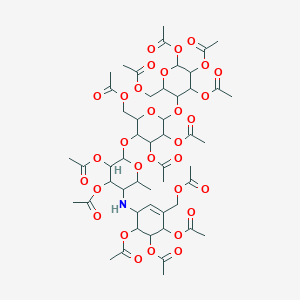

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Acarbose Tridecaacetate: A Comprehensive Guide to Peracetylation of a Key α-Glucosidase Inhibitor

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Acarbose is a potent α-glucosidase inhibitor widely employed in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is localized to the gastrointestinal tract, where it delays carbohydrate digestion, thereby mitigating postprandial hyperglycemia.[3] Chemical modification of acarbose is a critical step for various applications, including purification, structural elucidation, and the development of new analogs or prodrugs. The synthesis of Acarbose Tridecaacetate, the fully acetylated derivative, represents a fundamental transformation in this context. This guide provides a detailed technical overview of the synthesis of Acarbose Tridecaacetate from Acarbose, focusing on the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. This document is intended for researchers and professionals in drug development and carbohydrate chemistry, offering field-proven insights into the practical execution of this synthesis.

Introduction: The Rationale for Acarbose Acetylation

Acarbose is a complex pseudotetrasaccharide produced by fermentation of the microorganism Actinoplanes utahensis.[3] Its structure contains a multitude of hydroxyl (-OH) groups and a secondary amine (-NH-) group, rendering it highly polar and soluble in aqueous solutions.[4] While essential for its biological activity, this high polarity can present challenges.

The strategic conversion of Acarbose to Acarbose Tridecaacetate serves several key purposes:

-

Facilitating Purification: In the original discovery and isolation of acarbose from complex fermentation broths, peracetylation was a crucial strategy.[5] The resulting Acarbose Tridecaacetate is significantly more lipophilic, allowing it to be easily extracted into organic solvents and purified using standard silica gel chromatography, separating it from polar impurities.[5]

-

Chemical Intermediate: Acarbose Tridecaacetate serves as a protected intermediate for further chemical modifications.[6] The acetyl groups can be selectively removed or replaced, enabling the synthesis of novel acarbose analogs with potentially altered pharmacokinetic profiles or enhanced activity.

-

Increased Solubility in Organic Solvents: The peracetylated form is soluble in common organic solvents like dichloromethane and ethyl acetate, which is necessary for performing a wide range of organic reactions.[2]

This guide focuses on the direct synthesis of Acarbose Tridecaacetate from purified Acarbose, a common requirement for creating reference standards or initiating synthetic campaigns.

The Chemistry of Peracetylation

The conversion of Acarbose to Acarbose Tridecaacetate is a peracetylation reaction. This process involves the esterification of all twelve hydroxyl groups and the acetylation of the secondary amine to form an acetamide. The total number of acetyl groups added is thirteen.

The most common and robust method for this transformation in carbohydrate chemistry is the use of acetic anhydride (Ac₂O) as the acetylating agent and pyridine as the solvent and base catalyst.[7][8]

Mechanism: Pyridine serves a dual role. First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. Second, pyridine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the acetylated product.[8] All accessible hydroxyl and amino protons are replaced by acetyl groups.

Experimental Protocol: Synthesis of Acarbose Tridecaacetate

This protocol is based on established methods for the peracetylation of complex carbohydrates.[2][7] Researchers should note that while this procedure is robust, monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial for determining the point of completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Acarbose | ≥98% Purity | Major suppliers | Must be thoroughly dried before use. |

| Pyridine | Anhydrous (≤0.005% H₂O) | Major suppliers | Use a freshly opened bottle or distill. |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Major suppliers | Use a fresh bottle to avoid hydrolysis. |

| Dichloromethane (DCM) | ACS Grade | Major suppliers | For extraction and chromatography. |

| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | For chromatography. |

| Hexanes | ACS Grade | Major suppliers | For chromatography. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | Prepared from concentrated HCl. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | For neutralization. |

| Brine | Saturated NaCl solution | N/A | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major suppliers | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Major suppliers | For reaction monitoring. |

Step-by-Step Acetylation Procedure

-

Preparation: Dry a calculated amount of Acarbose (e.g., 1.0 g, ~1.55 mmol) under high vacuum for at least 4 hours to remove any residual water.

-

Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the dried Acarbose in anhydrous pyridine (e.g., 10 mL per gram of Acarbose). Gentle warming may be required to aid dissolution. Once dissolved, cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride to the stirred solution at 0 °C. A significant excess is required to ensure complete acetylation of all 13 positions. A stoichiometry of 1.5 to 2.0 equivalents per hydroxyl/amino group is recommended.[7] For 1.55 mmol of Acarbose (with 13 sites), this equates to approximately 30-40 mmol of Ac₂O (2.8-3.8 mL).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The highly polar Acarbose starting material will remain at the baseline (Rf ≈ 0), while the non-polar Acarbose Tridecaacetate product will have a much higher Rf value. The reaction is complete when the Acarbose spot is no longer visible. This may take 12-24 hours.[9][10]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously add methanol (e.g., 5-10 mL) to quench the excess acetic anhydride. Stir for 30 minutes.

-

Solvent Removal: Remove the pyridine and other volatiles under reduced pressure using a rotary evaporator. To ensure all pyridine is removed, co-evaporate the residue with toluene (3 x 20 mL).[8]

Work-up and Purification

-

Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 50 mL). Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove any remaining pyridine.

-

Water (1 x 30 mL).

-

Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Acarbose Tridecaacetate, typically as a white foam or solid.[7]

-

Chromatography: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 70% Ethyl Acetate, is typically effective for separating the product from any minor impurities. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure Acarbose Tridecaacetate.

Visualization of the Synthetic Workflow

The overall process from starting material to purified product can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis and purification of Acarbose Tridecaacetate.

Characterization of Acarbose Tridecaacetate

Confirmation of the final product's identity and purity is essential. The following methods are standard for characterizing the peracetylated product.

| Property | Acarbose (Starting Material) | Acarbose Tridecaacetate (Product) |

| Molecular Formula | C₂₅H₄₃NO₁₈[11] | C₅₁H₆₉NO₃₁ |

| Molecular Weight | 645.6 g/mol [11] | 1192.1 g/mol [12] |

| Appearance | White to off-white powder[3] | White solid or foam |

| Solubility | Soluble in water[3] | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in water |

| ¹H NMR Spectroscopy | Complex spectrum with broad -OH and -NH signals. Anomeric protons typically appear between δ 4.5-5.5 ppm.[5][13] | Disappearance of broad -OH and -NH proton signals. Appearance of multiple sharp singlets in the δ 1.9-2.2 ppm region, integrating to 39 protons (13 x CH₃). A downfield shift of protons attached to carbons bearing the newly formed acetate groups is expected. |

| ¹³C NMR Spectroscopy | Characteristic signals for carbons in the sugar rings.[13] | Appearance of signals around δ 169-172 ppm for the carbonyl carbons of the acetate groups and around δ 20-21 ppm for the methyl carbons of the acetate groups. |

| Mass Spectrometry | ESI-MS (m/z): 646.6 [M+H]⁺, 668.6 [M+Na]⁺.[11] | ESI-MS (m/z): Expected signals for [M+H]⁺ (1192.1), [M+Na]⁺ (1214.1), and [M+K]⁺ (1230.1). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14][15] |

Reaction Scheme

Caption: Peracetylation of Acarbose to yield Acarbose Tridecaacetate.

Conclusion and Future Perspectives

The synthesis of Acarbose Tridecaacetate via peracetylation with acetic anhydride and pyridine is a fundamental and highly efficient transformation in carbohydrate chemistry. It converts the polar, water-soluble Acarbose into a lipophilic, organic-soluble derivative, which is invaluable for purification, analysis, and as a versatile intermediate for further synthetic endeavors. The protocol described herein provides a reliable and self-validating framework for researchers. Mastery of this procedure opens the door to the creation of novel acarbose-based molecules, potentially leading to the development of next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

-

Balaich, J., Estrella, M., Wu, G., Jeffrey, P. D., Biswas, A., Zhao, L., Korennykh, A., & Donia, M. S. (2021). The human microbiome encodes resistance to the antidiabetic drug acarbose. Nature, 600(7887), 110–115. Available from: [Link]

-

Chen, Y., et al. (2023). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. Synthetic and Systems Biotechnology. Available from: [Link]

-

Frost, R. A., & Flegel, K. (2010). Indium Triflate Catalyzed Peracetylation of Carbohydrates. Letters in Organic Chemistry, 7(5), 406-408. Available from: [Link]

-

Iqbal, M. N., et al. (2023). Advanced Mass Spectrometry-Based Biomarker Identification for Metabolomics of Diabetes Mellitus and Its Complications. Molecules. Available from: [Link]

-

Ishida, H. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available from: [Link]

-

Le, T. H., et al. (2021). Selection, purification, and evaluation of acarbose-an α-glucosidase inhibitor from Actinoplanes sp. Chemosphere, 265, 129167. Available from: [Link]

-

PubChem. (n.d.). Acarbose. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PRECOSE (acarbose tablets) DESCRIPTION CLINICAL PHARMACOLOGY. (n.d.). FDA. Retrieved January 22, 2026, from [Link]

-

Raitanen, J-E. (2014). Response to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. Available from: [Link]

-

Acarbose - StatPearls. (2024). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

-

Acarbose. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Per-O-acetylation of natural carbohydrates. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Reference ¹H-NMR spectrum of acarbose (4). (B) Difference spectrum... Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). a Carbon NMR of acarbose obtained from SW1 extract. b Proton NMR of... Retrieved January 22, 2026, from [Link]

-

Mahmud, T. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. Nature Communications. Available from: [Link]

-

Wang, B., et al. (2012). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 17(10), 11915-11926. Available from: [Link]

-

Deshmukh, M. B. (2014). Response to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. Available from: [Link]

-

Acarbose - Diabetes Mellitus. (n.d.). PDB-101. Retrieved January 22, 2026, from [Link]

Sources

- 1. Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selection, purification, and evaluation of acarbose-an α-glucosidase inhibitor from Actinoplanes sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moleculardepot.com [moleculardepot.com]

- 13. researchgate.net [researchgate.net]

- 14. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The human microbiome encodes resistance to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]

Acarbose Tridecaacetate: A Comprehensive Technical Guide for its Application as a Protected Intermediate in Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its complex pseudotetrasaccharide structure, however, presents significant challenges for chemical synthesis and modification. This technical guide provides an in-depth exploration of acarbose tridecaacetate, a fully protected intermediate, designed to navigate the complexities of glycosylation reactions. We will delve into the rationale behind the acetate protection strategy, detail the synthetic and deprotection methodologies, and elucidate its role as a glycosyl donor for the synthesis of novel acarbose analogs. This guide is intended to be a practical resource, offering field-proven insights and detailed protocols to empower researchers in the fields of carbohydrate chemistry and drug development.

Introduction: The Synthetic Challenge of Acarbose and the Imperative for Protecting Groups

Acarbose is a pseudotetrasaccharide of microbial origin that effectively controls postprandial hyperglycemia by inhibiting α-glucosidases in the small intestine.[1][2] Its unique structure, featuring an unsaturated cyclitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose and a maltose unit, is central to its biological activity. However, this structural complexity, with its numerous hydroxyl groups and a secondary amine, makes regioselective chemical manipulation a formidable task.

To achieve controlled synthesis and derivatization of acarbose, a robust protecting group strategy is essential.[3] Protecting groups temporarily mask reactive functional groups, allowing for selective reactions at other positions.[3] In carbohydrate chemistry, the choice of protecting groups is critical as it influences solubility, reactivity, and stereochemical outcomes of glycosylation reactions.

Acetyl groups are widely employed as protecting groups for hydroxyl moieties in carbohydrates due to their ease of installation and removal. The resulting peracetylated carbohydrates, such as acarbose tridecaacetate, exhibit increased solubility in organic solvents, facilitating purification by standard chromatographic techniques like silica gel column chromatography.[4] This guide will focus on the synthesis, characterization, and application of acarbose tridecaacetate as a key intermediate in the strategic synthesis of acarbose and its derivatives.

Acarbose Tridecaacetate: Structure and Rationale for Acetyl Protection

Acarbose tridecaacetate is the fully acetylated derivative of acarbose, where all thirteen hydroxyl groups and the secondary amine are protected as acetate and acetamide respectively.

Molecular Structure:

-

Systematic Name: O-2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose 1,2,3,6-tetraacetate

-

Molecular Formula: C₅₁H₆₉NO₃₁

-

Molecular Weight: 1192.08 g/mol [5]

-

CAS Number: 117065-98-2[5]

The selection of acetate as a protecting group for acarbose offers several strategic advantages:

-

Comprehensive Protection: All nucleophilic hydroxyl groups are masked, preventing unwanted side reactions during subsequent chemical transformations.

-

Enhanced Solubility: The acetylated form is soluble in a wide range of organic solvents, which is crucial for homogeneous reaction conditions and chromatographic purification.

-

Stereoelectronic Effects: The electron-withdrawing nature of the acetyl groups can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. The participating effect of the C2-acetate can favor the formation of 1,2-trans-glycosidic linkages.

-

Facilitated Purification: The significant increase in lipophilicity allows for efficient purification using standard silica gel chromatography, separating the desired product from polar starting materials and byproducts.

-

Clean Deprotection: The acetyl groups can be removed under mild basic conditions, typically through Zemplén deacetylation, to yield the final deprotected acarbose analog.

Synthesis of Acarbose Tridecaacetate: A Step-by-Step Protocol

The synthesis of acarbose tridecaacetate is achieved through a standard peracetylation reaction. The following protocol is a representative procedure based on established methods for carbohydrate acetylation.

Experimental Protocol: Peracetylation of Acarbose

Materials:

-

Acarbose

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: Dissolve acarbose (1.0 equiv.) in anhydrous pyridine (5–10 mL per mmol of acarbose) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (a slight excess for each hydroxyl and amine group, typically 1.5–2.0 equiv. per group) dropwise to the stirred solution.[4]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the polar starting material spot and the appearance of a less polar product spot.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.[6]

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acarbose tridecaacetate.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure acarbose tridecaacetate.

Acarbose Tridecaacetate in Glycosylation: The Donor Strategy

Once synthesized and purified, acarbose tridecaacetate can be utilized as a glycosyl donor for the synthesis of novel acarbose analogs. This involves the formation of a new glycosidic bond between the anomeric carbon of a sugar moiety within the acarbose backbone and a suitable glycosyl acceptor.

Conceptual Workflow for Glycosylation using Acarbose Tridecaacetate:

Caption: Conceptual workflow for the use of Acarbose Tridecaacetate in glycosylation.

Mechanism of Glycosylation:

The glycosylation reaction typically proceeds through the formation of an oxocarbenium ion intermediate at the anomeric center of the glycosyl donor.[7] The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C2 position, the solvent, and the reaction conditions. The presence of an acetyl group at the C2 position can lead to neighboring group participation, which generally favors the formation of a 1,2-trans-glycosidic linkage.

Experimental Protocol: Glycosylation with an Activated Acarbose Donor (General Procedure)

-

Activation of the Donor: The anomeric acetate of the terminal glucose unit in acarbose tridecaacetate would first need to be converted into a better leaving group, such as a bromide or a trichloroacetimidate, to create a more reactive glycosyl donor.

-

Glycosylation: The activated acarbose donor (1.0 equiv.) and the glycosyl acceptor (1.2–1.5 equiv.) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. The reaction is cooled to an appropriate temperature (e.g., -78 °C to 0 °C).

-

Catalyst Addition: A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)) is added to initiate the reaction.

-

Reaction and Quenching: The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine or pyridine).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the catalyst and other water-soluble byproducts. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.

Deprotection: Unveiling the Final Acarbose Analog

The final step in the synthesis of the acarbose analog is the removal of all acetyl protecting groups. This is most commonly achieved by Zemplén deacetylation, a base-catalyzed transesterification.

Deprotection Workflow:

Caption: Workflow for the deprotection of the peracetylated acarbose analog.

Experimental Protocol: Zemplén Deacetylation

Materials:

-

Peracetylated Acarbose Analog

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution in Methanol (catalytic amount)

-

Amberlite® IR120 H⁺ resin (or similar acidic resin)

-

TLC plates

Procedure:

-

Dissolution: Dissolve the peracetylated acarbose analog (1.0 equiv.) in anhydrous methanol.[8]

-

Deprotection: Add a catalytic amount of sodium methoxide solution to the stirred solution at room temperature.[8]

-

Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed.

-

Neutralization: Add acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺) to the reaction mixture to neutralize the sodium methoxide.[8]

-

Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.

-

Purification: Purify the crude deprotected product, if necessary, by a suitable chromatographic method such as ion-exchange or size-exclusion chromatography to obtain the pure acarbose analog.

Analytical Characterization

Thorough analytical characterization is imperative at each stage of the synthesis to confirm the structure and purity of the intermediates and the final product.

| Compound | Analytical Technique | Expected Observations |

| Acarbose Tridecaacetate | ¹H NMR | Complex spectrum with signals for acetyl methyl protons (around δ 2.0-2.2 ppm), sugar ring protons, and the olefinic proton of the cyclitol unit. |

| ¹³C NMR | Signals for acetyl carbonyl carbons (around δ 170 ppm), sugar ring carbons, and the carbons of the cyclitol unit. | |

| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (1192.08 g/mol ). | |

| FT-IR | Strong C=O stretching vibration for the ester and amide groups (around 1740 cm⁻¹ and 1650 cm⁻¹). | |

| Final Acarbose Analog | ¹H NMR | Absence of acetyl proton signals. The spectrum will be characteristic of the deprotected oligosaccharide. |

| ¹³C NMR | Absence of acetyl carbonyl signals. | |

| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak corresponding to the calculated molecular weight of the new analog. | |

| HPLC | A single peak indicating the purity of the final compound. |

Note: Specific NMR data for acarbose tridecaacetate is not widely available in public literature and would need to be determined experimentally.

Conclusion and Future Perspectives

Acarbose tridecaacetate serves as a vital, strategically protected intermediate in the chemical synthesis and modification of acarbose. The use of acetyl protecting groups facilitates purification and allows for controlled glycosylation reactions, opening avenues for the creation of novel acarbose analogs with potentially enhanced therapeutic properties or for use as biochemical probes to study carbohydrate-processing enzymes.

The methodologies outlined in this guide, while based on established principles of carbohydrate chemistry, provide a solid foundation for researchers to embark on the synthesis of these complex molecules. Future work in this area could focus on the development of more efficient and stereoselective glycosylation methods using acarbose-based donors and the exploration of a wider range of glycosyl acceptors to generate a diverse library of acarbose derivatives for biological evaluation. Such endeavors will undoubtedly contribute to a deeper understanding of the structure-activity relationships of α-glucosidase inhibitors and may lead to the development of next-generation therapeutics for diabetes and other metabolic disorders.

References

-

Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. (2024). PMC - NIH. [Link]

-

Biosynthetic studies on the alpha-glucosidase inhibitor acarbose: the chemical synthesis of isotopically labeled 2-epi-5-epi-valiolone analogs. (n.d.). PubMed. [Link]

-

Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase. (2022). PMC - NIH. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

-

Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. (n.d.). J-Stage. [Link]

-

Complete biosynthetic pathway to the antidiabetic drug acarbose. (n.d.). Semantic Scholar. [Link]

-

A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. (2015). ResearchGate. [Link]

-

The biosynthesis of acarbose and validamycin. (n.d.). PubMed - NIH. [Link]

-

(A) Reference ¹H-NMR spectrum of acarbose (4). (B) Difference spectrum... (n.d.). ResearchGate. [Link]

-

Acarbose Tridecaacetate - Othe | TRC-A123505-1G. (n.d.). SLS Ireland. [Link]

-

Acarbose - Diabetes Mellitus. (n.d.). PDB-101. [Link]

-

Determination of acarbose by capillary zone electrophoresis. (2002). ResearchGate. [Link]

-

Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. (2024). PubMed. [Link]

-

De-O-acetylation using sodium methoxide. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]

-

Glycosidic bonds. (n.d.). Organic Chemistry II - Fiveable. [Link]

- Method for synthesizing acarbose by microbial fermentation. (n.d.).

-

Glycosidic bond. (n.d.). Wikipedia. [Link]

-

a Carbon NMR of acarbose obtained from SW1 extract. b Proton NMR of... (n.d.). ResearchGate. [Link]

-

Chemical Glucosylation of Labile Natural Products Using a (2-Nitrophenyl)acetyl-Protected Glucosyl Acetimidate Donor. (2018). PMC - NIH. [Link]

-

How can I get acetylation with acetic anhydride and prydine?. (2014). ResearchGate. [Link]

-

A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. (n.d.). PMC. [Link]

-

Acarbose | C25H43NO18 | CID 9811704. (n.d.). PubChem - NIH. [Link]

-

. (n.d.). RSC Publishing. [Link]

-

NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase. (2022). Scholarly Commons. [Link]

-

Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. (n.d.). ResearchGate. [Link]

-

What is the best work-up for acetic anhydride/pyradine acetylation?. (2019). ResearchGate. [Link]

- Acetylation process for nucleoside compounds. (n.d.).

-

Figure 1: [Removal of acetyl groups under Zemplén conditions.]. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

- Acarbose composition with effect of lowering blood glucose and preparation method thereof. (n.d.).

Sources

- 1. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies on the alpha-glucosidase inhibitor acarbose: the chemical synthesis of isotopically labeled 2-epi-5-epi-valiolone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. moleculardepot.com [moleculardepot.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: Strategic Modification of Acarbose for Enhanced Analyzability

An In-depth Technical Guide to the Chemical Properties and Analysis of Acarbose Tridecaacetate

Acarbose is a complex pseudotetrasaccharide that acts as a potent α-glucosidase inhibitor, playing a crucial role in the management of type 2 diabetes mellitus by delaying carbohydrate digestion.[1][2][3] Its therapeutic efficacy is well-established; however, its highly polar and hydrophilic nature, stemming from thirteen hydroxyl groups, presents significant challenges for chemical analysis, purification, and further derivatization. Standard analytical techniques often require solubility in organic solvents, which is extremely limited for the parent acarbose molecule.

To overcome this analytical bottleneck, researchers employ peracetylation—a comprehensive protection strategy where all hydroxyl groups are converted to acetate esters.[4] This transformation yields Acarbose Tridecaacetate , a lipophilic derivative that is readily soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. This guide provides an in-depth exploration of the chemical properties, synthesis, and analytical characterization of Acarbose Tridecaacetate, offering field-proven insights for researchers in drug development and carbohydrate chemistry.

Physicochemical Properties

The conversion of acarbose to its tridecaacetate derivative drastically alters its physical properties. The addition of thirteen acetyl groups significantly increases the molecular weight and shifts the molecule's character from hydrophilic to hydrophobic. This change is the primary motivation for its synthesis, enabling straightforward handling and analysis using standard organic chemistry techniques.

All quantitative data are summarized in the table below for easy reference. It is important to note that while some physical properties like boiling point are available from commercial suppliers, they are often computationally predicted and should be experimentally verified for critical applications.

| Property | Value | Source(s) |

| CAS Number | 117065-98-2 | [5] |

| Molecular Formula | C₅₁H₆₉NO₃₁ | [5] |

| Molecular Weight | 1192.08 g/mol | [5] |

| Exact Mass | 1191.385 Da | |

| Appearance | White to off-white lyophilized powder | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in water | |

| Computed Density | 1.395 g/cm³ | |

| Computed Boiling Point | 989.7 °C at 760 mmHg | |

| Computed Refractive Index | 1.534 |

Synthesis and Purification: A Validated Protocol

The peracetylation of acarbose is a standard esterification reaction. The most common and reliable method employs acetic anhydride as the acetylating agent and pyridine as both a basic catalyst and solvent. Pyridine's role is critical; it activates the hydroxyl groups by abstracting their protons and neutralizes the acetic acid byproduct, thereby driving the reaction to completion.

Experimental Protocol: Peracetylation of Acarbose

This protocol is a self-validating system, incorporating in-process controls to ensure complete reaction and high purity of the final product.

Materials:

-

Acarbose (1.0 equivalent)

-

Anhydrous Pyridine (10-15 mL per gram of acarbose)

-

Acetic Anhydride (Ac₂O, minimum 1.5 equivalents per hydroxyl group; ~20 equivalents total)

-

Anhydrous Toluene

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for TLC and chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Acarbose in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Acetylation: Add acetic anhydride dropwise to the cooled solution with continuous stirring. An excess of acetic anhydride is crucial to ensure all thirteen hydroxyl groups are acetylated.

-

Reaction Monitoring: After addition, allow the mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The highly polar acarbose spot at the baseline should gradually disappear and be replaced by a new, much less polar product spot (Acarbose Tridecaacetate) with a high Rf value. The reaction is complete when the starting material is no longer visible on the TLC plate.

-

Quenching: Once the reaction is complete, cool the flask again to 0°C and slowly add methanol (MeOH) to quench any unreacted acetic anhydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual pyridine, which has a high boiling point, add anhydrous toluene and co-evaporate; repeat this step 2-3 times.

-

Work-up & Extraction: Dissolve the resulting residue in dichloromethane (CH₂Cl₂). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove final traces of pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acetic acid), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Acarbose Tridecaacetate.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.

Workflow Visualization

Caption: Conceptual diagram of the property shift from Acarbose to Acarbose Tridecaacetate.

Conclusion

Acarbose Tridecaacetate is a synthetically crucial derivative of the antidiabetic drug acarbose. Its preparation via peracetylation is a straightforward yet powerful strategy to circumvent the analytical and synthetic challenges posed by the parent compound's high polarity. By converting the thirteen hydroxyl groups into acetate esters, the resulting molecule becomes soluble in organic solvents, opening the door for comprehensive structural elucidation by NMR, purification by silica chromatography, and use as an intermediate in further chemical synthesis. This guide provides the necessary protocols, expected analytical signatures, and scientific rationale to empower researchers to confidently synthesize, purify, and characterize this important compound.

References

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. Available at: [Link]

-

Lin, C.-C., & Lin, C.-C. (2007). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 12(5), 1114-1123. Available at: [Link]

-

Various Authors. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]

-

1,2,3,4-tetra-O-acetyl-6-O,N-carbonylidene-5-deoxy-1,5-imino-α-D-glucopyranose. MOLBASE. Available at: [Link]

-

MeSA: A highly efficient, cost-effective and reusable catalyst for the per-O-acetylation of carbohydrates, alcohols and phenols. RSC Advances. Available at: [Link]

-

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. PubChem. Available at: [Link]

-

2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride. PubChem. Available at: [Link]

-

Oberlintner, A., Likozar, B., & Novak, U. (2022). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 29(10), 5569-5583. Available at: [Link]

-

Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1975-o1976. Available at: [Link]

-

Clissold, S. P., & Edwards, C. (1988). Acarbose. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 35(3), 214-243. Available at: [Link]

-

Acarbose. American Chemical Society. (2018). Available at: [Link]

-

Chen, Y., et al. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Food Hydrocolloids, 131, 107775. Available at: [Link]

-

Colussi, R., et al. (2014). Structural, morphological, and physicochemical properties of acetylated high-, medium-, and low-amylose rice starches. Carbohydrate Polymers, 103, 495-501. Available at: [Link]

Sources

- 1. 1,3,4,6 - Tetra-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)- D-glucopyranose | 122210-05-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. secure.confis.cz [secure.confis.cz]

A Technical Guide to the Nomenclature of Acarbose Derivatives: Acarbose Tridecaacetate versus Acarbose Dodeca-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a complex oligosaccharide produced by the bacterium Actinoplanes utahensis, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and subsequently lowers postprandial blood glucose levels.[2][3] In the realm of synthetic and medicinal chemistry, derivatives of acarbose play a pivotal role, particularly as intermediates in the synthesis of acarbose analogues or as tools for purification and structural elucidation.[4] Among these, the acetylated forms, specifically Acarbose Tridecaacetate and Acarbose Dodeca-acetate, are of significant interest. This technical guide provides an in-depth exploration of the nomenclature, structural differences, and synthetic considerations for these two key acarbose derivatives, aiming to clarify potential ambiguities for researchers in the field.

The Core Structure of Acarbose: A Prerequisite for Understanding its Derivatives

To comprehend the nomenclature of its acetylated derivatives, a thorough understanding of the acarbose structure is essential. Acarbose (C₂₅H₄₃NO₁₈) is a pseudotetrasaccharide composed of an unsaturated cyclitol unit (valienamine) linked to a maltotriose moiety.[5][6] The molecule possesses a multitude of functional groups that can undergo chemical modification, primarily hydroxyl (-OH) groups and a secondary amine (-NH-) group.

A detailed examination of the acarbose structure reveals the presence of twelve hydroxyl groups and one secondary amine . The IUPAC name for acarbose is O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1][5]

Deciphering the Nomenclature: Dodeca- vs. Trideca-

The distinction between "dodeca-acetate" and "trideca-acetate" lies in the number of acetyl groups incorporated into the acarbose molecule. This number is a direct consequence of the reaction conditions employed during the acetylation process.

-

Acarbose Dodeca-acetate : This derivative is formed when all twelve hydroxyl groups of acarbose are esterified to form acetate esters. The secondary amine group remains unreacted.

-

Acarbose Tridecaacetate : This derivative results from the acetylation of all twelve hydroxyl groups as well as the one secondary amine group . The acetylation of the amine forms an acetamide.

Therefore, the key difference is the N-acetylation of the secondary amine in the valienamine residue of acarbose.

Visualization of Acarbose Acetylation

The following diagram illustrates the potential sites of acetylation on the acarbose molecule.

Sources

- 1. Acarbose structure: Chemical Structure, Uses, and Benefits [medicoverhospitals.in]

- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Combined use of liquid chromatography-nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry for the characterization of an acarbose degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acarbose - Wikipedia [en.wikipedia.org]

- 6. (3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)oxan-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-6-(hydroxymethyl)oxane-2,3,4-triol | C25H43NO18 | CID 41774 - PubChem [pubchem.ncbi.nlm.nih.gov]

From Precursor to Potent Inhibitor: A Technical Guide to the Mechanism of Action of Acarbose Tridecaacetate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Acarbose, a cornerstone in the management of type 2 diabetes mellitus, functions as a potent α-glucosidase inhibitor, effectively blunting postprandial hyperglycemia by delaying carbohydrate digestion.[1][2] While commercially produced via fermentation, chemical synthesis routes offer valuable alternatives for creating structural analogs and prodrugs. A key intermediate in such synthetic pathways is Acarbose Tridecaacetate, a peracetylated form of the active drug. This guide provides an in-depth exploration of the mechanism of action of acarbose tridecaacetate as a precursor, detailing the critical deacetylation process that liberates the pharmacologically active acarbose. We will delve into both chemical and enzymatic methodologies for this conversion, offering field-proven insights into reaction mechanisms, experimental protocols, and analytical characterization. This document serves as a comprehensive technical resource for researchers engaged in the synthesis, development, and biological evaluation of acarbose and its derivatives.

Introduction: The Rationale for Acarbose Precursors

Acarbose is a pseudo-tetrasaccharide that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[3] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption.[2] The highly polar nature of acarbose, with its numerous hydroxyl groups, presents challenges in chemical synthesis and purification. Protection of these hydroxyl groups as acetate esters to form acarbose tridecaacetate renders the molecule more soluble in organic solvents, facilitating easier handling, purification, and potential for chemical modification.

Furthermore, the concept of a prodrug strategy is highly relevant.[4] Acarbose tridecaacetate can be considered a prodrug that, upon administration, would require in vivo hydrolysis of the acetate esters to release the active acarbose. This approach could potentially modify the pharmacokinetic profile of the drug, although the primary focus of this guide is on the chemical and enzymatic conversion in a laboratory and manufacturing context.

The Core Mechanism: Deacetylation of Acarbose Tridecaacetate

The conversion of the inactive acarbose tridecaacetate to the active acarbose hinges on a single, critical transformation: the hydrolysis of the thirteen acetate ester linkages to reveal the free hydroxyl groups. This deacetylation can be achieved through two primary routes: chemical hydrolysis and enzymatic catalysis.

Chemical Deacetylation: The Zemplén Approach

A classic and widely used method for the de-O-acetylation of carbohydrates is the Zemplén deacetylation.[5] This reaction involves base-catalyzed transesterification using a catalytic amount of sodium methoxide in methanol.

Causality of Experimental Choices:

-

Sodium Methoxide as Catalyst: Sodium methoxide is a strong base that generates the methoxide ion (CH₃O⁻) in methanol. The methoxide ion is a potent nucleophile that attacks the carbonyl carbon of the acetate esters.

-

Methanol as Solvent and Reagent: Methanol serves as the solvent for the reaction and also participates in the transesterification process. The byproduct of the reaction is methyl acetate, which is volatile and can be easily removed.

-

Catalytic Amount: The reaction is catalytic because the methoxide ion is regenerated in the process. This allows for the use of sub-stoichiometric amounts of the base, which simplifies the workup procedure.

-

Neutralization: After the reaction is complete, the basic catalyst is neutralized, typically with a weak acid or an acidic ion-exchange resin, to prevent degradation of the deprotected, base-sensitive acarbose.[5]

Reaction Mechanism:

The Zemplén deacetylation proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion attacks the carbonyl carbon of the acetate group, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a new ester (methyl acetate) and the liberation of the alkoxide of the carbohydrate, which is then protonated by methanol to yield the free hydroxyl group and regenerate the methoxide catalyst.

Caption: Zemplén deacetylation of acarbose tridecaacetate.

Experimental Protocol: Zemplén Deacetylation of Acarbose Tridecaacetate

-

Dissolution: Dissolve acarbose tridecaacetate (1.0 equivalent) in anhydrous methanol (e.g., 20-50 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 to 0.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within a few hours at room temperature.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form) until the pH of the solution is neutral (pH ~7).

-

Filtration and Concentration: Filter the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude acarbose.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure acarbose.

Enzymatic Deacetylation: A Milder Alternative

Enzymatic deacetylation offers a milder and often more selective alternative to chemical methods. Lipases and other carbohydrate esterases are known to catalyze the hydrolysis of acetate esters from peracetylated carbohydrates.[3][6] This approach can be particularly advantageous when dealing with complex molecules that may be sensitive to the harsh basic conditions of chemical deacetylation.

Causality of Experimental Choices:

-

Enzyme Selection: Lipases, such as those from Candida antarctica (immobilized as Novozym 435) or porcine liver esterase (PLE), are commonly employed due to their broad substrate specificity and commercial availability.[7] The choice of enzyme can influence the regioselectivity of the deacetylation.

-

Reaction Medium: The reaction is typically carried out in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to solubilize both the enzyme and the substrate.

-

Temperature and pH Control: Maintaining the optimal temperature and pH for the chosen enzyme is crucial for maximizing its catalytic efficiency and stability.

-

Immobilization: Immobilizing the enzyme on a solid support can simplify the workup process, as the enzyme can be easily removed by filtration and potentially reused.

Reaction Mechanism:

The enzymatic hydrolysis of esters by lipases and esterases typically proceeds via a serine hydrolase mechanism. A catalytic triad of amino acids (usually serine, histidine, and aspartate or glutamate) in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acetate ester. This forms a tetrahedral intermediate which then collapses to release the alcohol (the deprotected hydroxyl group on acarbose) and an acyl-enzyme intermediate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to regenerate the active enzyme and release acetic acid.

Caption: Lipase-catalyzed deacetylation of acarbose tridecaacetate.

Experimental Protocol: Lipase-Catalyzed Deacetylation of Acarbose Tridecaacetate

-

Substrate Preparation: Dissolve or suspend acarbose tridecaacetate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A co-solvent such as DMSO or acetone may be used to aid solubility.

-

Enzyme Addition: Add the lipase or esterase (e.g., Novozym 435 or porcine liver esterase) to the substrate solution. The enzyme can be used in its free form or immobilized on a support.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the deacetylation by HPLC or TLC.

-

Enzyme Removal: Once the reaction is complete, remove the enzyme by filtration (if immobilized) or by protein precipitation followed by centrifugation (if in free form).

-

Product Isolation: Extract the aqueous solution with an organic solvent to remove any remaining starting material and byproducts.

-

Purification: Lyophilize the aqueous phase to obtain the crude acarbose. Further purification can be achieved by chromatography if necessary.

In Vivo Conversion: The Prodrug Perspective

While this guide focuses on in vitro conversion, it is important to consider the fate of acarbose tridecaacetate in a biological system. If administered orally, it is plausible that the acetate esters would be hydrolyzed by intestinal esterases, releasing the active acarbose in the gastrointestinal tract where it exerts its therapeutic effect.[8] This would classify acarbose tridecaacetate as a prodrug. The rate and extent of this in vivo conversion would depend on the substrate specificity of the intestinal esterases.

Analytical Characterization and Quality Control

Rigorous analytical methods are essential to monitor the deacetylation process and to ensure the purity and identity of the final acarbose product.

Data Presentation: Analytical Techniques for Acarbose and its Precursor

| Analytical Technique | Application | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress, purity assessment of final product.[9][10] | Retention times of acarbose tridecaacetate and acarbose, peak purity, quantification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting material, intermediates, and final product.[11][12][13] | Disappearance of acetyl proton signals (~2 ppm), appearance of hydroxyl proton signals, characteristic shifts of the pseudo-tetrasaccharide backbone. |

| Mass Spectrometry (MS) | Confirmation of molecular weight of starting material and final product.[14][15][16] | Molecular ion peaks corresponding to acarbose tridecaacetate and acarbose. |

| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Different Rf values for the more non-polar acarbose tridecaacetate and the highly polar acarbose. |

Conclusion and Future Directions

The deacetylation of acarbose tridecaacetate is a critical step in the chemical synthesis of acarbose. Both chemical and enzymatic methods provide effective means to achieve this transformation. The choice between these methods will depend on factors such as the scale of the synthesis, the desired purity of the final product, and the sensitivity of any other functional groups present in the molecule.

Future research in this area could focus on the development of more efficient and selective deacetylation methods. For instance, exploring novel enzyme systems with tailored substrate specificities could lead to cleaner and more cost-effective production of acarbose and its analogs. Furthermore, a deeper understanding of the in vivo hydrolysis of acarbose tridecaacetate could pave the way for its development as a clinically viable prodrug with an optimized pharmacokinetic profile.

References

-

Acarbose. (2018). American Chemical Society. Retrieved from [Link]

- Arakawa, K., Bowers, S. G., Michels, B., et al. (2003). Biosynthetic studies on the alpha-glucosidase inhibitor acarbose: the chemical synthesis of isotopically labeled 2-epi-5-epi-valiolone analogs.

-

De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]

- Highly pure acarbose. (1990). U.S.

- Simple fermentation method for acarbose. (2011).

- Purification process for manufacturing a high pure acarbose. (2007). U.S.

- Ogawa, S. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. The Journal of Antibiotics, 75, 385-406.

- Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. (2022). International Journal of Biological Macromolecules, 219, 107-117.

- Method for synthesizing acarbose by microbial fermentation. (2012).

- Lai, X., Li, M., Zhou, Y., & Xia, B. (2021). Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. Journal of Chinese Mass Spectrometry Society, 42(1), 48-55.

-

Oregon State research reveals how key diabetes drug is made in nature. (2022). Oregon State University. Retrieved from [Link]

-

ESI-MS of standard acarbose. B ESI-MS of purified compound of A. enclensis. (n.d.). ResearchGate. Retrieved from [Link]

- Ogawa, S. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. The Journal of Antibiotics, 75, 385-406.

- Kirk, O., Christensen, M. W., Beck, F., & Damhus, T. (1995). Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives.

- Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B. (2025). The Journal of Organic Chemistry.

- Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. (2023). Essays in Biochemistry, 67(2), 265-278.

- Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. (2016). Current Pharmaceutical Analysis, 12(4), 333-339.

-

Overview of acarviosyl metabolites derived from acarbose. (n.d.). ResearchGate. Retrieved from [Link]

-

High-performance liquid chromatography (HPLC) fingerprints of acarbose... (n.d.). ResearchGate. Retrieved from [Link]

- Rooseboom, M., Commandeur, J. N., & Vermeulen, N. P. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological reviews, 56(1), 53–102.

- Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. (2016). Current Pharmaceutical Analysis, 12(4), 333-339.

- NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase. (2022). Scholarly Commons.

- Tamm, C. (1992). Pig liver esterase catalyzed hydrolysis: Substrate specificity and stereoselectivity. Pure and Applied Chemistry, 64(8), 1187-1191.

- Tamm, C. (1992). Pig liver esterase catalyzed hydrolysis: Substrate specificity and stereoselectivity. Pure and Applied Chemistry, 64(8), 1187-1191.

- Rooseboom, M., Commandeur, J. N., & Vermeulen, N. P. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological reviews, 56(1), 53–102.

- Kirk, O., Christensen, M. W., Beck, F., & Damhus, T. (1995). Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives.

-

Deacetylation of glucopyranosides with sodium methoxide: dry solvent? (2023). Reddit. Retrieved from [Link]

- Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. (2016). Chinese Pharmaceutical Journal, 51(18), 1585-1588.

- Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 633-636.

- Substrate Recognition and Specificity of Chitin Deacetylases and Related Family 4 Carbohydrate Esterases. (2021). International Journal of Molecular Sciences, 22(16), 8877.

- Lipase-catalyzed acetylation of N-acetylneuraminic acid derivative. (1995). Bioorganic & Medicinal Chemistry Letters, 5(16), 1845-1848.

-

Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis, in vivo colon-targeted delivery effect and gut microbiota modulation of indole-acetylated starches derived from various native starch structures. (2023).

-

Regioselective enzymatic hydrolysis of peracetylated 1→2 disaccharides... (n.d.). ResearchGate. Retrieved from [Link]

- Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies. (2022). RSC Advances, 12(6), 3465-3475.

- In vivo formation of arabinoxylo-oligosaccharides by dietary endo-xylanase alters arabinoxylan utilization in broilers. (2022). Animal Nutrition, 9, 214-224.

Sources

- 1. acs.org [acs.org]

- 2. reddit.com [reddit.com]

- 3. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 8. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase [scholarlycommons.pacific.edu]

- 14. Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS [zpxb.xml-journal.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Foreword: The Scientific Imperative for Characterization

An In-Depth Technical Guide for the Initial Characterization of Acarbose Tridecaacetate

In the realm of drug development and carbohydrate chemistry, the modification of existing active pharmaceutical ingredients (APIs) is a critical strategy for enhancing bioavailability, altering solubility, or creating prodrugs. Acarbose, a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus, is a complex pseudo-oligosaccharide rich in hydroxyl groups.[1][2][3] Its peracetylated derivative, Acarbose Tridecaacetate, represents a significant shift in physicochemical properties, transforming the hydrophilic parent molecule into a highly lipophilic one. This conversion is not merely a synthetic exercise; it is a gateway to new formulation strategies and biological investigations.

The initial characterization of such a derivative is the bedrock upon which all subsequent research is built. It is a process of molecular interrogation, designed to confirm covalent structure, assess purity, and define the fundamental physical properties of the newly formed entity. Without this rigorous validation, any downstream data is scientifically untenable. This guide provides a comprehensive framework for this essential first step, grounded in the principles of analytical chemistry and driven by the logic of molecular structure. We will not just outline protocols; we will explore the causality behind our choice of techniques, ensuring a self-validating and scientifically sound characterization workflow.

Molecular Overview: From Acarbose to its Peracetylated Analogue

Acarbose is a pseudo-tetrasaccharide with the molecular formula C₂₅H₄₃NO₁₈ and a molecular weight of approximately 645.6 g/mol .[4][5][6] It contains thirteen hydroxyl (-OH) groups, which are responsible for its high water solubility and its ability to interact with the active sites of digestive enzymes.[1][2]

The synthesis of Acarbose Tridecaacetate involves the acetylation of all thirteen of these hydroxyl groups, replacing them with acetate (-OAc) esters. This transformation yields a molecule with the formula C₅₁H₆₉NO₃₁ and a molecular weight of approximately 1192.1 g/mol .[7][8] This profound structural change is the primary driver for the altered chemical properties of the molecule, most notably a dramatic decrease in polarity and an increase in solubility in organic solvents.

Caption: Transformation from hydrophilic Acarbose to lipophilic Acarbose Tridecaacetate.

The Core Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a complex molecule like Acarbose Tridecaacetate. We employ an orthogonal workflow where each technique provides a unique and complementary piece of the molecular puzzle. This integrated approach ensures the highest degree of confidence in the final assessment of identity, structure, and purity.

Caption: Integrated workflow for the characterization of Acarbose Tridecaacetate.

Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For Acarbose Tridecaacetate, it serves to unequivocally confirm that acetylation has occurred at all thirteen positions and to verify the integrity of the core carbohydrate skeleton. We use a suite of experiments (¹H, ¹³C, and 2D NMR) to map the complete covalent structure.

-

¹H NMR: The complex spectrum of the parent acarbose, with its many overlapping hydroxyl and sugar ring protons, will be significantly altered.[9][10] We expect the complete disappearance of broad -OH proton signals. Critically, a dense cluster of sharp singlet peaks will appear in the δ 1.9-2.2 ppm region, corresponding to the 39 protons of the thirteen methyl groups on the acetate moieties (13 x CH₃). The signals for the sugar ring protons will shift downfield due to the deshielding effect of the neighboring acetyl carbonyl groups.

-

¹³C NMR: The carbon spectrum will provide definitive evidence of acetylation. We anticipate the appearance of new signals around δ 169-172 ppm, characteristic of the carbonyl carbons in the acetate groups. Additionally, new signals corresponding to the acetate methyl carbons will appear in the upfield region, around δ 20-21 ppm.

-

2D NMR (COSY, HSQC): These experiments are essential for assigning the specific proton and carbon signals to their positions within the complex oligosaccharide structure, confirming that the core structure remains intact after the reaction.

-

Sample Preparation: Accurately weigh 5-10 mg of Acarbose Tridecaacetate and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is logical due to the high lipophilicity of the acetylated product.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at δ 7.26 ppm).

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) is employed to provide an exact mass measurement of the molecule. This is a primary and non-negotiable test of identity. For a molecule with a complex formula like C₅₁H₆₉NO₃₁, HRMS can confirm the elemental composition with high precision, distinguishing it from other potential side-products.

The primary goal is to observe the protonated molecular ion [M+H]⁺. Based on the chemical formula C₅₁H₆₉NO₃₁, the calculated monoisotopic mass is 1191.38535 Da.[11] The HRMS experiment should yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the correct elemental composition. Adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

-

Sample Preparation: Prepare a dilute solution of Acarbose Tridecaacetate (~10-50 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Use positive ion mode ESI, as the secondary amine in the acarbose structure is readily protonated.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 1000-1400) with high resolution (>10,000).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated theoretical mass.

Purity Assessment and Physicochemical Properties

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. Following peracetylation, the product's polarity is drastically reduced. Therefore, a reversed-phase HPLC (RP-HPLC) method is the logical choice. It will effectively separate the nonpolar Acarbose Tridecaacetate from any unreacted, partially acetylated, or other polar impurities.[12][13]

A successful separation will show a single, sharp, major peak corresponding to Acarbose Tridecaacetate. The purity of the sample can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Any significant secondary peaks would indicate the presence of impurities. Due to the lack of a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable than a standard UV detector for acetylated carbohydrates.[14]

-

System: An HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient designed to separate nonpolar compounds, for example: 0-5 min (50% B), 5-25 min (50% to 95% B), 25-30 min (hold 95% B), followed by re-equilibration. This must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL of a ~1 mg/mL sample solution in acetonitrile.

-

Detection: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for confirming the presence and absence of key functional groups. In this case, it serves as a qualitative check to confirm the success of the acetylation reaction by monitoring the disappearance of the hydroxyl groups and the appearance of the ester carbonyl groups.

The FTIR spectrum of Acarbose Tridecaacetate will show distinct differences from that of the starting material, Acarbose.[15][16]

-

Appearance of Ester Carbonyl: A very strong, sharp absorption band between 1740-1755 cm⁻¹, characteristic of the C=O stretch of the acetate esters.

-

Disappearance of Hydroxyl: The broad, strong O-H stretching band present in Acarbose around 3300-3500 cm⁻¹ should be completely absent or significantly diminished.

-

C-O Stretching: Strong bands in the 1200-1250 cm⁻¹ region corresponding to the C-O stretching of the acetate groups will appear.

-

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid Acarbose Tridecaacetate powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.[17] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as its melting point, thermal stability, and decomposition profile. Acarbose itself decomposes before melting.[5] The fully acetylated, and likely more crystalline, derivative is expected to exhibit a distinct and sharper melting point, which is a key physical constant and an indicator of purity.

-

DSC: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point (Tₘ) of Acarbose Tridecaacetate. A sharp, well-defined peak is indicative of a pure, crystalline substance.

-

TGA: The TGA curve will show the mass of the sample as a function of temperature. It should indicate thermal stability up to a certain temperature, followed by a sharp decrease in mass as the molecule decomposes. This provides the decomposition temperature (Tₔ).

-

Sample Preparation: Accurately weigh 2-5 mg of Acarbose Tridecaacetate into an aluminum DSC/TGA pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the analysis chamber.

-

Heating Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature beyond its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting DSC and TGA curves to determine the onset of melting and the decomposition temperature.

Data Summary and Conclusion

The initial characterization of Acarbose Tridecaacetate is complete when the data from all analytical techniques converge to paint a consistent and unambiguous picture of the molecule.

Table 1: Summary of Expected Analytical Data for Acarbose Tridecaacetate

| Technique | Parameter | Expected Result |

| HRMS | [M+H]⁺ (m/z) | Measured mass within 5 ppm of theoretical 1191.38535 Da |

| ¹H NMR | Chemical Shift (δ) | Absence of -OH signals; multiple singlets at ~1.9-2.2 ppm (acetyl CH₃) |

| ¹³C NMR | Chemical Shift (δ) | Signals at ~169-172 ppm (C=O); signals at ~20-21 ppm (acetyl CH₃) |